N-(furan-2-ylmethyl)-4-methoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a heterocyclic compound that incorporates furan, pyridine, and benzamide moieties. This compound is of interest due to its potential applications in medicinal chemistry, particularly for its antibacterial and anticancer properties. The presence of the furan ring, known for its reactivity and biological activity, along with the pyridine and benzamide groups, makes this compound a versatile candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.
Coupling with 4-Methoxybenzoic Acid: The intermediate is then coupled with 4-methoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Pyridin-2-yl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antibacterial properties against gram-positive and gram-negative bacteria.
Medicine: Explored for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes or cancer cell receptors, inhibiting their function and leading to cell death.
Pathways Involved: It may interfere with DNA replication, protein synthesis, or cell signaling pathways, ultimately disrupting cellular processes and leading to apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)-4-methoxybenzamide: Lacks the pyridin-2-yl group, which may reduce its biological activity.
N-(Pyridin-2-yl)-4-methoxybenzamide: Lacks the furan-2-ylmethyl group, potentially affecting its reactivity and efficacy.
N-(Furan-2-ylmethyl)-4-methoxy-N-(pyridin-3-yl)benzamide: Similar structure but with the pyridine group at a different position, which may alter its binding affinity and activity.
Uniqueness
N-[(FURAN-2-YL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the specific combination of furan, pyridine, and benzamide groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-9-7-14(8-10-15)18(21)20(13-16-5-4-12-23-16)17-6-2-3-11-19-17/h2-12H,13H2,1H3 |
InChI Key |
YOTDLQZPUHFMJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3 |
Origin of Product |
United States |
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